molecular formula C16H15ClN2O3S B034691 Sulofenur CAS No. 110311-27-8

Sulofenur

Numéro de catalogue: B034691
Numéro CAS: 110311-27-8
Poids moléculaire: 350.8 g/mol
Clé InChI: JQJSFAJISYZPER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulofenur (LY-186641, NSC-642684) is a diarylsulfonylurea (DSU) compound with a molecular formula of C₁₆H₁₅ClN₂O₃S . It was developed as an anticancer agent due to its broad-spectrum activity against syngeneic rodent tumors and human tumor xenografts, including non-small cell lung carcinoma (NSCLC), ovarian cancer, and melanoma . Its mechanism of action involves disrupting mitochondrial function and oxidative phosphorylation, leading to reduced ATP levels and subsequent cancer cell death .

Analyse Des Réactions Chimiques

Metabolic Activation to p-Chlorophenyl Isocyanate (CPIC)

Sulofenur undergoes bioactivation in vivo to generate p-chlorophenyl isocyanate (CPIC) , a reactive intermediate. This transformation involves cleavage of the sulfonylurea moiety, releasing CPIC, which subsequently reacts with endogenous nucleophiles like glutathione (GSH) (Fig. 1) .

Reaction StepReactantsProductsConditionsImplications
BioactivationThis compoundCPIC + ByproductsHepatic metabolism (rat model)Forms electrophilic species
GSH ConjugationCPIC + GSHGSH-CPIC conjugatePhysiological pH, 37°CDetoxification pathway

Mechanistic Insights :

  • Reversibility : The GSH-CPIC conjugate undergoes thiol exchange reactions in buffered aqueous solutions (pH 7.4), regenerating CPIC and enabling carbamoylation of biomolecules .
  • Role of Enzymes : Bioactivation is essential for CPIC release, as this compound itself remains stable in the presence of GSH and glutathione-S-transferase (GST) .

Thiol-Dependent Reactivity

CPIC’s electrophilicity drives reactions with thiol-containing biomolecules (e.g., proteins, enzymes), forming stable thiocarbamate adducts . This reactivity is implicated in both therapeutic and toxic effects:

  • Antitumor Activity : Carbamoylation of tumor-associated proteins may disrupt cancer cell proliferation .
  • Toxicity : Hemolytic anemia and methemoglobinemia arise from adduct formation with hemoglobin and erythrocyte membranes .

Experimental Evidence :

  • In Vivo Studies : Radiolabeled this compound administration in rats confirmed biliary excretion of GSH-CPIC and urinary excretion of N-acetylcysteine conjugates .
  • In Vitro Stability : this compound showed no degradation in GSH-rich solutions unless metabolically activated .

Comparative Reactivity of Diarylsulfonylureas

Structural analogs of this compound exhibit varied metabolic fates due to differences in:

  • Electron-Withdrawing Groups : Enhance sulfonylurea bond lability, accelerating CPIC release .
  • Substituent Position : Para-substituted aryl groups (e.g., p-chloro in this compound) optimize stability and reactivity .

Implications for Drug Design

  • Targeted Delivery : Modifying the sulfonylurea scaffold to control CPIC release kinetics could reduce off-target toxicity .
  • Biomarker Development : GSH-CPIC adducts in biological fluids may serve as exposure indicators .

Key Data Tables

Table 1. Major Metabolic Pathways of this compound

PathwayKey IntermediatesBiological OutcomeReference
BioactivationCPICElectrophile generation
GSH ConjugationGSH-CPICDetoxification/excretion
Thiol ExchangeRegenerated CPICProtein carbamoylation

Table 2. Stability Profile of this compound

Comparaison Avec Des Composés Similaires

Structural Analogs: LY-295501 and Glibenclamide

LY-295501 : A diarylsulfonylurea structurally related to Sulofenur, LY-295501 showed lower toxicity in preclinical models. While both compounds target solid tumors, LY-295501 exhibited improved tolerability in Phase I trials, making it a candidate for advanced ovarian cancer and NSCLC .

Glibenclamide : A second-generation sulfonylurea antidiabetic drug, Glibenclamide shares this compound’s ATP-depletion mechanism. It demonstrated anti-proliferative effects in breast cancer (MDA-MB-231) and NSCLC models but carries dose-dependent risks of promoting cancer progression .

Parameter This compound LY-295501 Glibenclamide
GI₅₀ (µM) 25.5–37.5 (leukemia, melanoma) 13.6–14.9 (melanoma, colon) Not reported
Toxicity Methemoglobinemia, hemotoxicity Lower hemotoxicity Dose-dependent carcinogenicity
Clinical Stage Phase II Phase II Preclinical/Off-label use

Derivatives: DW2282 and KAS-08

DW2282 : A derivative of this compound and DW2143, DW2282 was designed to enhance antitumor activity. However, it was abandoned in preclinical development due to severe gastrointestinal toxicity .

KAS-08: A novel STING activator derived from this compound’s structure, KAS-08 bypasses ATP depletion and instead activates immune pathways (e.g., IFN-β secretion). This represents a strategic shift from cytotoxic mechanisms to immunomodulation .

Parameter This compound DW2282 KAS-08
Mechanism Mitochondrial ATP inhibition Undisclosed (anticancer) STING pathway activation
Toxicity Hemotoxicity Gastrointestinal toxicity Under investigation
Status Clinical abandonment Preclinical abandonment Preclinical development

Mechanistically Distinct Sulfonylureas: 1-(Anthracen-2-yl)-3-Phenylureas

These compounds inhibit sphingosine kinase 1 (SphK1) at submicromolar concentrations, a target distinct from this compound’s mitochondrial effects. While this compound reduces ATP broadly, 1-(anthracen-2-yl)-3-phenylureas selectively block SphK1, a key enzyme in cancer signaling pathways .

Parameter This compound 1-(Anthracen-2-yl)-3-Phenylureas
Primary Target Mitochondrial ATP synthase SphK1
GI₅₀ (µM) 25.5–37.5 <1.0 (SphK1 inhibition)
Advantage Broad tumor activity High selectivity

Research Findings and Clinical Implications

  • pH-Dependent Efficacy : this compound’s cytotoxicity increases in acidic microenvironments (pH 6.0–7.0), common in hypoxic tumor regions, suggesting synergy with radiotherapy .
  • Metabolism : this compound is metabolized into 1-hydroxyindanyl and 1-ketoindanyl derivatives, with p-chloroaniline as a toxic byproduct . In contrast, LY-295501’s cleaner metabolic profile reduces adverse effects .

Activité Biologique

Sulofenur, chemically known as LY186641, is a compound that has garnered attention for its potential as an anticancer agent. This article delves into its biological activity, mechanisms of action, metabolic pathways, and associated toxicities, supported by relevant data tables and case studies.

Overview of this compound

This compound belongs to the class of diarylsulfonylureas and was initially developed for its antitumor properties. Preclinical studies indicated broad activity against various solid tumors, prompting extensive clinical trials. However, clinical responses have been less favorable due to significant side effects, notably hemolytic anemia and methemoglobinemia .

Unlike conventional chemotherapeutics that typically interfere with DNA or protein synthesis, this compound's mechanism remains poorly understood. Research suggests that this compound undergoes bioactivation in vivo to produce p-chlorophenyl isocyanate (CPIC), which can react with biological macromolecules or form conjugates with glutathione (GSH) . This bioactivation may play a role in both its antitumor efficacy and its toxicological effects.

Metabolism and Bioactivation

The metabolism of this compound has been studied extensively. Key findings include:

  • Glutathione Conjugation : After administration in rats, this compound was found to generate a GSH conjugate and a mercapturic acid conjugate. The GSH conjugate constituted approximately 0.12% of the dose excreted in bile over five hours, while the mercapturic acid conjugate accounted for 1.4% in urine over 24 hours .
  • Protein Binding : this compound exhibits high protein binding (>99%), which complicates its pharmacokinetics and may contribute to dose-limiting toxicities such as anemia .
  • Stability and Thiol Exchange : Studies have shown that the GSH conjugate is reversible and can undergo thiol exchange in buffered solutions, indicating a dynamic metabolic pathway .

Toxicological Profile

The primary toxicities associated with this compound include:

  • Hemolytic Anemia : This condition arises from the drug's interactions with red blood cells, leading to their destruction.
  • Methemoglobinemia : This condition results from the oxidation of hemoglobin, impairing its ability to carry oxygen .

These adverse effects have limited the clinical utility of this compound despite its promising antitumor activity.

Case Studies and Clinical Trials

Several studies have attempted to elucidate the clinical effectiveness and safety profile of this compound:

  • Clinical Trials : Early-phase trials demonstrated some efficacy against solid tumors; however, these were overshadowed by severe side effects leading to discontinuation in many cases .
  • Comparative Studies : Research comparing this compound with other anticancer agents highlighted its unique mechanism but also emphasized the need for structural modifications to enhance efficacy while reducing toxicity .

Data Summary

ParameterValue
GSH Conjugate Excretion0.12% in bile over 5 hours
Mercapturic Acid Excretion1.4% in urine over 24 hours
Protein Binding of this compound>99%
Side EffectsHemolytic anemia, methemoglobinemia

Q & A

Basic Research Questions

Q. What are the key structural features of Sulofenur (LY 186641) that contribute to its anticancer activity?

this compound (C₁₇H₁₅ClNOS) contains a pyridine-3-sulfonyl group, a phenylurea moiety, and a chlorine substituent. Comparative studies with analogs like LY 181984 and LY 295501 suggest that the pyridine-sulfonyl group enhances target specificity, while the chlorine atom improves pharmacokinetic stability. Researchers should use computational docking studies to map binding interactions with molecular targets (e.g., ATP-binding cassettes) and validate findings through structure-activity relationship (SAR) assays .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s cytotoxicity?

Standardized protocols include:

  • Dose-response curves in cancer cell lines (e.g., NCI-60 panel) to calculate IC₅₀ values.
  • Clonogenic assays to assess long-term proliferation inhibition.
  • Flow cytometry for apoptosis/necrosis quantification (Annexin V/PI staining). Ensure consistency in cell culture conditions (e.g., serum concentration, oxygen levels) to minimize variability .

Q. How should researchers design control groups for this compound efficacy studies in xenograft models?

  • Positive controls : Use established chemotherapeutics (e.g., cisplatin, doxorubicin) at clinically relevant doses.
  • Vehicle controls : Match the solvent used for this compound dissolution (e.g., DMSO concentration).
  • Baseline controls : Include untreated tumor-bearing mice to account for natural tumor progression. Statistical power analysis should determine group sizes to ensure reproducibility .

Q. What analytical techniques are critical for verifying this compound’s purity and stability in experimental setups?

  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment.
  • Mass spectrometry (MS) to confirm molecular integrity under storage conditions.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability. Document batch-to-batch variability and storage conditions (temperature, light exposure) in metadata .

Q. How can researchers address low bioavailability observed in early this compound studies?

Methodological strategies include:

  • Prodrug synthesis : Modify functional groups (e.g., esterification) to enhance solubility.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve systemic delivery.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Cross-species comparisons (rodent vs. non-rodent models) help identify species-specific metabolic barriers .

Advanced Research Questions

Q. What mechanisms underlie this compound’s selective toxicity in cancer cells versus normal cells?

Advanced approaches include:

  • RNA sequencing to identify differentially expressed genes in treated vs. untreated cells.
  • Metabolomic profiling (e.g., via GC-MS) to map alterations in glycolysis or oxidative phosphorylation.
  • CRISPR-Cas9 screens to pinpoint synthetic lethal gene interactions. Validate hypotheses using isogenic cell pairs (e.g., wild-type vs. p53-null) .

Q. How can contradictory results in this compound’s efficacy across tumor types be systematically reconciled?

  • Meta-analysis of preclinical studies, weighting results by sample size and model relevance.
  • Multivariate regression to identify confounding variables (e.g., dosing schedule, tumor staging).
  • Patient-derived xenograft (PDX) models to recapitulate human tumor heterogeneity. Transparent reporting of negative data reduces publication bias .

Q. What strategies optimize this compound’s combination with immunotherapies?

  • Sequential dosing studies : Determine if this compound primes the tumor microenvironment for checkpoint inhibitors.
  • Immune profiling : Use multiplex cytokine assays and T-cell infiltration analysis (e.g., CD8+ staining).
  • Synergy scoring : Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Prioritize combinations with non-overlapping toxicity profiles .

Q. How do this compound’s off-target effects confound mechanistic interpretations, and how can they be mitigated?

  • Chemical proteomics : Use affinity-based pull-down assays to identify unintended protein targets.
  • Kinase inhibitor panels : Screen against 300+ kinases to assess selectivity.
  • CRISPR off-target validation : Compare phenotypic effects in wild-type vs. target-knockout models. Dose-escalation studies with rigorous negative controls improve specificity .

Q. What computational models best predict this compound’s resistance mechanisms?

  • Molecular dynamics simulations : Map ligand-target binding stability under mutational pressures.
  • Machine learning : Train classifiers on resistance-associated gene expression datasets.
  • Evolutionary modeling : Simulate tumor cell adaptation under this compound selection.
    Validate predictions using long-term treatment assays and single-cell sequencing .

Q. Methodological Recommendations

  • Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data.
  • Data Contradiction Analysis : Use GRADE criteria to evaluate evidence quality and identify confounders .
  • Target Validation : Combine genetic (siRNA) and pharmacological (small-molecule) inhibition for orthogonal verification .

Propriétés

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSFAJISYZPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149208
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-27-8
Record name Sulofenur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulofenur [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOFENUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 93.2 g of 2,3-dihydro-5-indenylsulfonamide in 300 ml of acetone were added 490 ml of a 1N sodium hydroxide solution. A solution of 79.36 g of 4-chlorophenylisocyanate in 250 ml of acetone was added to the reaction mixture with stirring. After stirring at room temperature for 18 hours, the reaction mixture was filtered and 490 ml of 1N hydrochloric acid were added to the filtrate thereby providing a fine white precipitate. One liter of water was added, and the solid was recovered by filtration to provide 144.86 g of the desired title product, m.p. 169°-172° C.
Quantity
93.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79.36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulofenur
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulofenur
Reactant of Route 3
Reactant of Route 3
Sulofenur
Reactant of Route 4
Reactant of Route 4
Sulofenur
Reactant of Route 5
Reactant of Route 5
Sulofenur
Reactant of Route 6
Reactant of Route 6
Sulofenur

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.